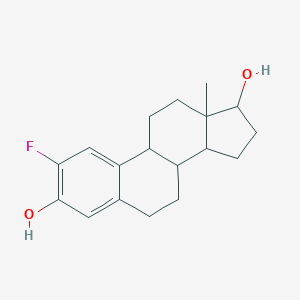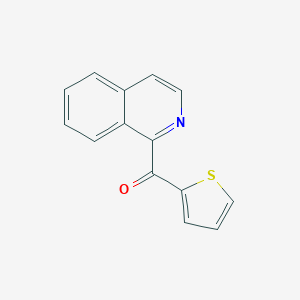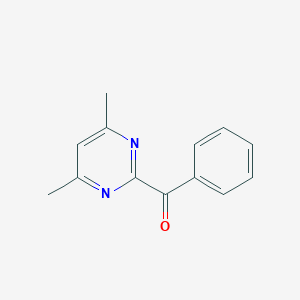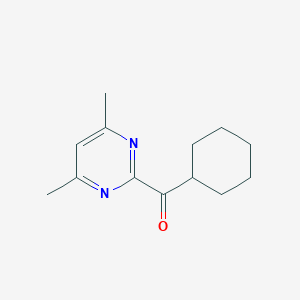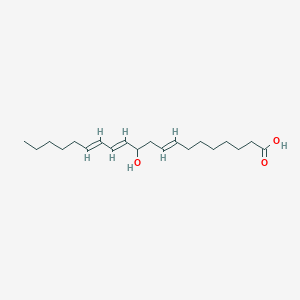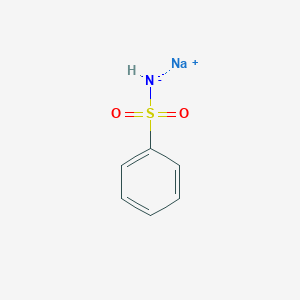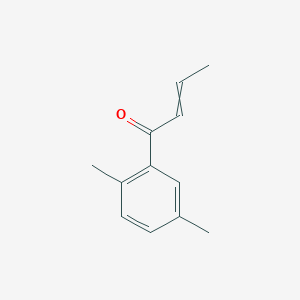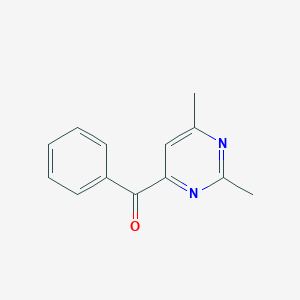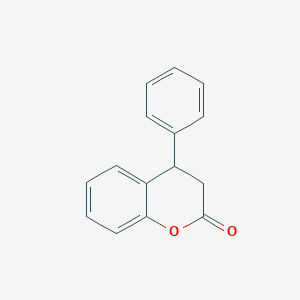![molecular formula C19H19NO B231095 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylspiro[cyclohexane-1,3'-indole]-2'-one, also known as PSI, is a synthetic compound that has been used in various scientific research studies. It is a spiroindoline derivative that has shown potential as a biological tool due to its unique structure and properties. In
Mecanismo De Acción
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one acts as a competitive inhibitor of ATP binding to kinases, which results in the inhibition of kinase activity. It has also been shown to inhibit the activity of phosphatases by binding to the active site and preventing the dephosphorylation of target proteins. In addition, 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been found to modulate the activity of G protein-coupled receptors by binding to the allosteric site and stabilizing the receptor in a specific conformation.
Efectos Bioquímicos Y Fisiológicos
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. It has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one in lab experiments is its unique structure and properties, which allow for selective binding to certain proteins and modulation of their activity. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are many potential future directions for the use of 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one in scientific research. One area of interest is the development of new drugs that target specific kinases or phosphatases involved in various diseases, such as cancer and Alzheimer's disease. Another area of interest is the development of new chemical tools for studying the function of G protein-coupled receptors. Additionally, the synthesis of new spiroindoline derivatives with improved properties and selectivity is an area of ongoing research.
Métodos De Síntesis
The synthesis of 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one involves a multistep process starting from the reaction of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitrocyclohexenone. This intermediate is then reduced to 2-amino-cyclohexenone, which undergoes a cyclization reaction with indole-2-carboxylic acid to form 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one. The final product is isolated and purified using column chromatography.
Aplicaciones Científicas De Investigación
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been used in various scientific research studies, including drug discovery, chemical biology, and medicinal chemistry. It has shown potential as a biological tool due to its ability to selectively bind to certain proteins and modulate their activity. 1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one has been used to study the mechanism of action of various enzymes and receptors, including kinases, phosphatases, and G protein-coupled receptors.
Propiedades
Nombre del producto |
1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one |
|---|---|
Fórmula molecular |
C19H19NO |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
1//'-phenylspiro[cyclohexane-1,3//'-indole]-2//'-one |
InChI |
InChI=1S/C19H19NO/c21-18-19(13-7-2-8-14-19)16-11-5-6-12-17(16)20(18)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2 |
Clave InChI |
CLZOHERLTMMAJJ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
SMILES canónico |
C1CCC2(CC1)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
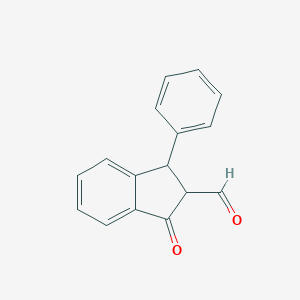
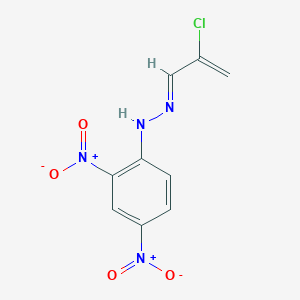
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
